Caryolanemagnolol

Neuroregeneration Choline acetyltransferase Alzheimer's disease research

Caryolanemagnolol (CAS 133056-11-8) is a sesquiterpene-neolignan first isolated from the bark of Magnolia obovata Thunb. in a screen for neuroregenerative compounds.

Molecular Formula C33H42O3
Molecular Weight 486.7 g/mol
Cat. No. B1257631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaryolanemagnolol
Synonymscaryolanemagnolol
Molecular FormulaC33H42O3
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC1(CC2C1CCC3(CC2(CCC3O)OC4=C(C=C(C=C4)CC=C)C5=C(C=CC(=C5)CC=C)O)C)C
InChIInChI=1S/C33H42O3/c1-6-8-22-10-12-28(34)24(18-22)25-19-23(9-7-2)11-13-29(25)36-33-17-15-30(35)32(5,21-33)16-14-26-27(33)20-31(26,3)4/h6-7,10-13,18-19,26-27,30,34-35H,1-2,8-9,14-17,20-21H2,3-5H3/t26-,27+,30+,32+,33-/m1/s1
InChIKeyWDXDAODECHOTPZ-SGIHMVHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caryolanemagnolol Procurement Guide: A Sesquiterpene-Neolignan with Quantifiable Neurotrophic Differentiation for Regenerative Research


Caryolanemagnolol (CAS 133056-11-8) is a sesquiterpene-neolignan first isolated from the bark of Magnolia obovata Thunb. in a screen for neuroregenerative compounds [1]. It is composed of a caryolanediol sesquiterpene moiety linked via an ether bond to the biphenyl-type neolignan magnolol, giving it the molecular formula C₃₃H₄₂O₃ and a molecular weight of 486.70 g/mol [2]. The compound is classified under Phenols and Sesquiterpenes in the MeSH thesaurus and is annotated with neuroregenerative activity [3]. Unlike the simpler biphenyl neolignans magnolol and honokiol — which are abundant (2.1% yield from bark) and commercially ubiquitous — caryolanemagnolol is a minor constituent (approximately 0.0044% isolation yield) whose procurement for research hinges on synthetic access rather than natural extraction [4].

Why Caryolanemagnolol Cannot Be Replaced by Magnolol, Honokiol, or Clovanemagnolol in Research Applications


Substituting caryolanemagnolol with its in-class relatives carries measurable risk of experimental divergence. Magnolol and honokiol — the abundant biphenyl neolignans from Magnolia bark — exhibit a fundamentally different pharmacological profile in macrophage assays: they weakly inhibit inducible nitric oxide synthase (iNOS) enzyme activity yet potently suppress iNOS induction via NF-κB blockade, whereas caryolanemagnolol and its sesquiterpene-neolignan congeners instead exert direct cytotoxic effects on LPS-activated macrophages [1]. Even its closest structural isomer, clovanemagnolol (identical molecular formula C₃₃H₄₂O₃, identical TPSA of 49.70 Ų, differing only in the stereochemistry of the sesquiterpene core derived from caryophyllene β-oxide rather than α-oxide), requires a 10-fold higher concentration to achieve equivalent choline acetyltransferase (ChAT) augmentation in the same neuronal culture system [2]. These are not merely potency differences — they represent divergent mechanistic signatures that make generic substitution scientifically indefensible for hypothesis-driven investigation.

Product-Specific Quantitative Evidence for Caryolanemagnolol Against Key Comparators


ChAT Activity: Caryolanemagnolol is 10-Fold More Potent than Its Isomer Clovanemagnolol in Primary Neuronal Culture

In primary neuronal cultures derived from fetal rat cerebral hemisphere, caryolanemagnolol at 0.1 mM augmented choline acetyltransferase (ChAT) activity to 163% of control levels. Under identical experimental conditions, the isomeric natural product clovanemagnolol required a 10-fold higher concentration (1 mM) to achieve the same magnitude of neurotrophic effect [1]. This potency differential is a direct consequence of the distinct sesquiterpene stereochemistry: caryolanemagnolol derives from caryophyllene α-oxide, while clovanemagnolol derives from caryophyllene β-oxide, dictating different spatial orientation of the magnolol pharmacophore [1][2].

Neuroregeneration Choline acetyltransferase Alzheimer's disease research

Neurite Outgrowth Promotion: Pronounced Morphological Response at 0.1 mM in Primary Neuronal Culture

Treatment of primary neuronal cell cultures from fetal rat cerebral hemisphere with caryolanemagnolol led to pronounced neurite outgrowth relative to untreated controls at a concentration of 0.1 mM [1]. In the same neuronal culture system, the related sesquiterpene-neolignan eudesobovatol A (compound 1) also exhibited neurotrophic activity across the concentration range of 10⁻⁵ to 10⁻⁷ M, jointly accelerating neurite sprouting with caryolanemagnolol and clovanemagnolol [2]. Notably, clovanemagnolol has independently been shown to promote growth of embryonic hippocampal and cortical neurons at concentrations as low as 10 nM in serum-free medium [3], highlighting that direct neurite outgrowth comparisons must account for differences in neuronal subtype, developmental stage, and culture conditions.

Neuritogenesis Neuronal morphology Regenerative medicine

Macrophage Anti-Inflammatory Profile: Cytotoxic Signature Distinct from Magnolol and Honokiol in LPS-Stimulated Macrophages

In a bioassay-guided fractionation of Magnolia obovata bark methanolic extract using lipopolysaccharide (LPS)-activated macrophages, the sesquiterpene-neolignan fraction containing caryolanemagnolol, clovanemagnolol, eudesmagnolol, eudeshonokiol A, and eudesobovatol A exhibited strong cytotoxic effects on the macrophages. In striking contrast, the simple neolignan constituents — magnolol, honokiol, and obovatol — showed only weak direct inhibition of inducible NO synthase (iNOS) enzyme activity, but potently inhibited iNOS induction and suppressed nuclear factor-κB (NF-κB) activation [1]. This bifurcation in mechanism — direct cytotoxicity versus transcriptional regulation of inflammatory mediators — demonstrates that caryolanemagnolol and magnolol/honokiol are not functionally interchangeable in inflammation models despite their shared botanical origin.

Inflammation Macrophage biology NF-κB signaling

Synthetic Accessibility: 2-Step Modular Synthesis from Commercial (-)-Caryophyllene Enables Scalable Procurement

Caryolanemagnolol can be synthesized in as few as two synthetic steps from commercially available (-)-caryophyllene via a biomimetic pathway. The synthesis proceeds through Shi epoxidation of (-)-caryophyllene to generate caryophyllene α-oxide (R-epoxide, 2.2:1 diastereomeric ratio, 86% yield), followed by Brønsted/Lewis acid-mediated rearrangement and trapping by magnolol to directly furnish caryolanemagnolol (key bromide intermediate obtained in 69% yield) [1][2]. In contrast, isolation from Magnolia obovata bark yields caryolanemagnolol at only approximately 0.0044% of the starting plant material, making natural extraction economically prohibitive for any research program requiring milligram-to-gram quantities [3]. The synthetic route uses (-)-caryophyllene — an inexpensive terpene feedstock available at scale from the flavor and fragrance industry — ensuring supply chain reliability that natural extraction cannot match.

Chemical synthesis Procurement scalability Biomimetic synthesis

Structural Basis of Differentiation: Caryophyllene α-Oxide Ether Linkage Confers Distinct Pharmacophoric Geometry from Clovanemagnolol

Caryolanemagnolol and clovanemagnolol share the identical molecular formula (C₃₃H₄₂O₃), molecular weight (486.70 g/mol), and topological polar surface area (49.70 Ų), yet display a 10-fold difference in neurotrophic potency [1][2]. The sole structural distinction lies in the sesquiterpene core: caryolanemagnolol incorporates caryolanediol derived from caryophyllene α-oxide, while clovanemagnolol incorporates clovanediol derived from caryophyllene β-oxide, linked through an ether bond to magnolol in both cases [3]. This regiochemical divergence arises from which face of the caryophyllene epoxide undergoes transannular cyclization during biosynthesis — α-oxide generates a bridgehead cation that is directly trapped by magnolol, whereas β-oxide undergoes a ring expansion/ring contraction cascade prior to trapping [1]. The resulting difference in three-dimensional orientation of the magnolol pharmacophore relative to the sesquiterpene scaffold is the sole determinant of the observed 10-fold potency gap.

Structure-activity relationship Sesquiterpene stereochemistry Ether-linked neolignans

Optimal Research and Industrial Application Scenarios for Caryolanemagnolol Based on Quantified Differentiation


Cholinergic Neuron Regeneration Studies Requiring Dual ChAT and Neurite Outgrowth Readouts

Caryolanemagnolol is the preferred compound for neurodegenerative disease models — particularly Alzheimer's disease research — where both choline acetyltransferase (ChAT) activity augmentation (163% of control at 0.1 mM) and neurite outgrowth are measured as orthogonal endpoints [1]. Unlike clovanemagnolol, which requires a 10-fold higher concentration for equivalent ChAT induction, caryolanemagnolol provides a wider experimental window before solubility or cytotoxicity limits are reached [1][2]. This is especially critical in long-term neuronal culture experiments where cumulative compound exposure can confound results.

NF-κB-Independent Inflammation Model Development Using Macrophage Cytotoxicity as a Differentiating Endpoint

For researchers investigating non-canonical anti-inflammatory mechanisms, caryolanemagnolol serves as a mechanistically distinct tool compound. Unlike magnolol and honokiol — which suppress inflammation through NF-κB pathway inhibition and iNOS induction blockade — caryolanemagnolol exerts direct cytotoxic effects on LPS-activated macrophages without engaging the NF-κB/iNOS transcriptional axis [3]. This profile enables researchers to differentiate between compounds that modulate inflammatory signaling (magnolol/honokiol) and those that eliminate activated macrophage populations (caryolanemagnolol), a distinction critical for target deconvolution studies.

Structure-Activity Relationship (SAR) Campaigns Utilizing the Caryolanemagnolol/Clovanemagnolol Matched Molecular Pair

The caryolanemagnolol/clovanemagnolol pair represents a unique matched molecular pair for neurotrophic SAR studies: identical molecular formula (C₃₃H₄₂O₃), molecular weight (486.70 g/mol), and TPSA (49.70 Ų), yet a 10-fold potency difference in ChAT activity [1][2]. Medicinal chemistry programs can use caryolanemagnolol as the more potent scaffold for derivative synthesis, with clovanemagnolol serving as the negative control for stereochemical specificity. Synthetic accessibility via the 2-step biomimetic route from (-)-caryophyllene enables systematic analog generation without reliance on low-yield natural isolation [1].

Neurotrophic Natural Product Screening Libraries with Defined Stereochemical Composition

For institutions building focused natural-product-like screening libraries for neuroregeneration, caryolanemagnolol offers a procurement advantage over its isomer: synthetic material can be produced as a single enantiomer with defined stereochemistry (confirmed by X-ray crystallography of intermediates), whereas natural isolates may contain trace amounts of co-eluting sesquiterpene-neolignans from the same Magnolia obovata fraction [1][4]. Commercial suppliers report purity of ≥98% by HPLC , and the synthetic route's scalability ensures batch consistency across multi-year screening campaigns — a critical consideration given the compound's low natural abundance of 0.0044% in bark.

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